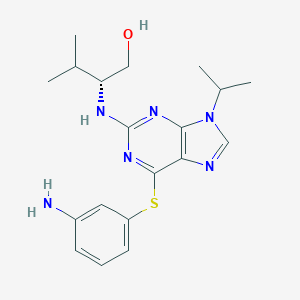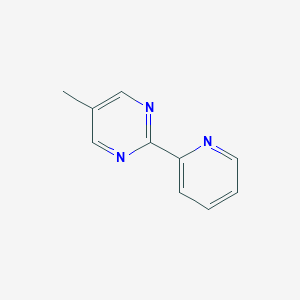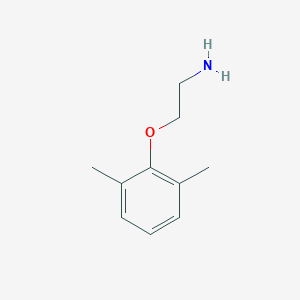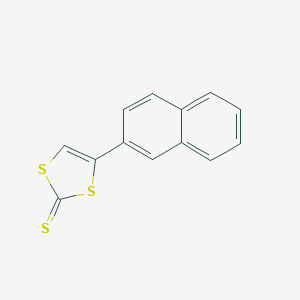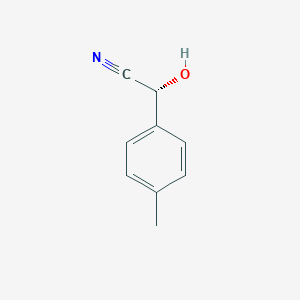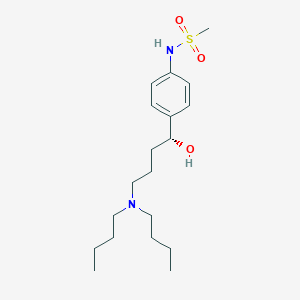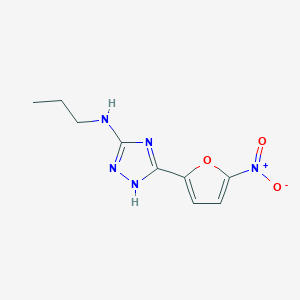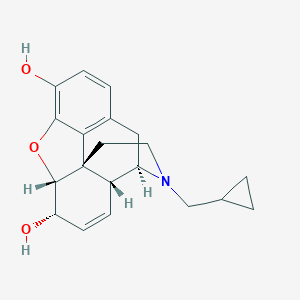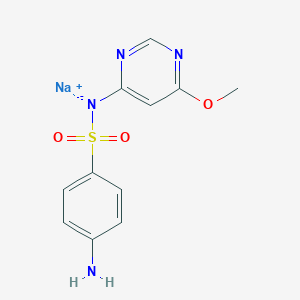
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide', also known as PDI, is a chemical compound that has been widely used in scientific research. PDI is a heterocyclic compound that contains two imine groups and two carboxamide groups. It is a symmetric molecule that has a molecular weight of 306.4 g/mol. PDI is a highly versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is not well understood. However, it is believed that 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide interacts with proteins through hydrogen bonding and hydrophobic interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to bind to the surface of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin and trypsin. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been shown to induce the aggregation of proteins, leading to the formation of amyloid fibrils. In addition, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in lab experiments is its versatility. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be easily synthesized and modified to suit specific experimental needs. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is also a highly stable compound that can be stored for long periods of time. However, one limitation of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is its potential toxicity. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in scientific research. One potential application is in the development of new materials, such as hydrogels and polymers. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a cross-linking agent to create new materials with unique properties. Another potential application is in the study of protein-protein interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a fluorescent probe to study the binding of proteins, which may lead to the development of new drugs and therapies. Finally, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide may have potential applications in the treatment of cancer. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves the reaction of 1,3-diaminopropane and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imide intermediate, which is then reacted with the diamine to form the final product. The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a cross-linking agent in the synthesis of polymers and hydrogels. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
125880-81-1 |
|---|---|
Nom du produit |
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide |
Formule moléculaire |
C17H22N6 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
Clé InChI |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Autres numéros CAS |
125880-81-1 |
Synonymes |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



